molecular formula C19H17N3O B7682875 N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide

Cat. No. B7682875
M. Wt: 303.4 g/mol
InChI Key: CYRASLCDTSVUIE-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide, also known as ECB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. ECB is a heterocyclic molecule that contains a pyrrole ring and a carbazole moiety.

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to inhibit the activity of kinases, which are enzymes that play a key role in cell signaling and proliferation. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
Studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can have a variety of biochemical and physiological effects. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to induce oxidative stress, which can lead to cell death. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to inhibit the activity of various enzymes, including proteases and phosphatases. In addition, N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of ion channels, leading to changes in cellular excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is its high stability and solubility, which makes it easy to handle in lab experiments. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is also relatively easy to synthesize using standard organic chemistry techniques. However, one limitation of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide is its relatively low potency compared to other compounds that have been studied for similar applications.

Future Directions

There are several future directions for research on N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide. One area of research is in the development of new synthetic methods for N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide that can improve its yield and purity. Another area of research is in the development of new applications for N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide, such as in the development of new organic semiconductors or in the treatment of other diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide and its potential side effects.

Synthesis Methods

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods. One of the most common methods is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. Another method is the Buchwald-Hartwig amination reaction, which involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can also be synthesized using a one-pot reaction involving the condensation of an aldehyde with an amine, followed by cyclization and oxidation.

Scientific Research Applications

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of organic semiconductors for use in electronic devices. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has been shown to have high electron mobility and good stability, making it a potential candidate for use in organic field-effect transistors and organic light-emitting diodes.
N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in cancer treatment. Studies have shown that N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide has also been shown to inhibit the growth and metastasis of cancer cells in animal models.

properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-2-22-17-8-4-3-6-14(17)15-12-13(9-10-18(15)22)21-19(23)16-7-5-11-20-16/h3-12,20H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRASLCDTSVUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CN3)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-ethylcarbazol-3-yl)-1H-pyrrole-2-carboxamide

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